Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a benzoate ester group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Formation of the Benzoate Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for the development of new drugs, particularly for the treatment of diseases such as malaria and cancer.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.
Biological Studies: The compound’s unique structure allows it to interact with biological targets, making it useful in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.
Comparison with Similar Compounds
Methyl 2-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate can be compared with other quinoline derivatives, such as chloroquine and quinine. While all these compounds share a quinoline core, this compound is unique due to the presence of the piperidine ring and benzoate ester group, which confer distinct chemical and biological properties.
Similar compounds include:
Chloroquine: Used as an antimalarial drug.
Quinine: Another antimalarial compound with a different substitution pattern on the quinoline core.
Cinchonine: An alkaloid with antimalarial properties.
Properties
Molecular Formula |
C29H26ClN3O4 |
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Molecular Weight |
516.0 g/mol |
IUPAC Name |
methyl 2-[[1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C29H26ClN3O4/c1-37-29(36)21-11-5-6-12-23(21)31-27(34)19-10-7-15-33(17-19)26-25(18-8-3-2-4-9-18)22-16-20(30)13-14-24(22)32-28(26)35/h2-6,8-9,11-14,16,19H,7,10,15,17H2,1H3,(H,31,34)(H,32,35) |
InChI Key |
DNZDDVRXEBECBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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